Dehydrotumulosic acid

Anti-inflammatory activity In vivo pharmacology Triterpenoid comparison

Researchers targeting PLA2-driven inflammation or MDR in cancer face potency gaps among structural analogs. Dehydrotumulosic acid (DTA; ≥98% HPLC) directly addresses these gaps: • 6.9-fold more potent anti-inflammatory activity than pachymic acid (ID₅₀ 0.68 vs. 4.7 nmol/ear in TPA-induced edema), with GR-independent mechanism. • Top-performing MDR reversal agent among Poria cocos triterpenoids (12.5-25 µg/mL), enhancing vincristine cytotoxicity via P-gp inhibition. • Validated reference standard for HPLC-based QC of Poria cocos formulations (Tmax 2 h; Cmax 10.4±1.4 µg/mL). Supplied as white powder with full analytical documentation (COA, HPLC, MS).

Molecular Formula C31H48O4
Molecular Weight 484.7 g/mol
Cat. No. B1208518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrotumulosic acid
Synonymsdehydrotumulosic acid
dehydrotumulosic acid, (3alpha,16alpha)-isome
Molecular FormulaC31H48O4
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O
InChIInChI=1S/C31H48O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h11,13,18,20,23-26,32-33H,3,9-10,12,14-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1
InChIKeyLADJWZMBZBVBSB-YEXRKOARSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrotumulosic Acid Identity and Purity Guide


Dehydrotumulosic acid (DTA; CAS 6754-16-1; C₃₁H₄₈O₄; MW 484.71) is a lanostane-type triterpenoid carboxylic acid isolated from the sclerotia of Poria cocos (Wolfiporia cocos) [1]. It belongs to a family of structurally related analogs including tumulosic acid, pachymic acid, dehydropachymic acid, polyporenic acid C, and 3-epi-dehydrotumulosic acid, all sharing the tetracyclic lanostane scaffold but differing in oxidation state, side-chain unsaturation, and stereochemistry at C-3 and C-16 [2]. DTA is routinely supplied at ≥95% HPLC purity as a white powder, with solubility in DMSO at 33.33 mg/mL (68.76 mM; requires sonication) and recommended storage at -20°C [3]. The compound exhibits measurable anti-inflammatory activity via phospholipase A2 (PLA2) inhibition (IC₅₀ 0.845 mM), and demonstrates quantifiably superior activity to its closest structural comparator, pachymic acid, in specific in vivo inflammation models [4].

Why Analogs Cannot Replace Dehydrotumulosic Acid


Lanostane triterpenoids from Poria cocos share a common tetracyclic core but exhibit functionally significant divergence in pharmacodynamic behavior that precludes casual substitution. In the same in vivo edema model, dehydrotumulosic acid is approximately 6.9-fold more potent than pachymic acid (ID₅₀ 0.68 vs. 4.7 nmol/ear in TPA-induced ear edema) [1], and DTA uniquely suppresses ethyl phenylpropiolate-induced edema where pachymic acid shows no effect [2]. Their glucocorticoid receptor signaling pathways are mechanistically distinct: DTA's anti-edema activity is not reversed by progesterone, while pachymic acid's activity is partially abolished, indicating different molecular targets [2]. In multidrug resistance reversal, DTA outperforms seven other Poria cocos triterpenoids at equivalent concentrations (12.5–25 µg/mL) [3]. Pharmacokinetic parallel comparisons confirm that dehydrotumulosic acid, tumulosic acid, and polyporenic acid C exhibit distinct absorption and elimination profiles in vivo, ruling out bioequivalence [4]. These data demonstrate that structural similarity does not translate to pharmacological interchangeability.

Dehydrotumulosic Acid Comparative Evidence


TPA Ear Edema Potency vs. Pachymic Acid

Dehydrotumulosic acid (DTA) is approximately 6.9-fold more potent than its closest structural analog pachymic acid (PA) in the 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced mouse ear edema model. DTA inhibited acute ear edema with an ID₅₀ of 0.68 nmol/ear, compared to 4.7 nmol/ear for PA, representing a 6.9-fold potency advantage [1]. Both compounds were isolated from the same Poria cocos methanol extract and tested under identical experimental conditions, ensuring direct comparability [1].

Anti-inflammatory activity In vivo pharmacology Triterpenoid comparison

Ethyl Phenylpropiolate Edema Model Activity

In the ethyl phenylpropiolate-induced mouse ear edema model, dehydrotumulosic acid (DTA) produced a statistically significant reduction in edema, while pachymic acid (PA) was entirely ineffective [1]. This categorical difference indicates that DTA engages anti-inflammatory pathways that PA cannot access. Notably, neither compound was active against arachidonic acid-induced ear edema, demonstrating that the differential activity is stimulus-specific and mechanistically informative [1]. The study employed identical dosing routes, experimental endpoints, and animal models for both compounds.

Anti-inflammatory activity Mechanism-selective efficacy In vivo differentiation

Multidrug Resistance Reversal Efficacy

Among eight triterpenoids isolated from Poria cocos, dehydrotumulosic acid (DTA) exhibited the strongest reversal effect on multidrug resistance (MDR) in KBV200 cells (a vincristine-resistant human oral epidermoid carcinoma line) [1]. All eight compounds were tested at identical concentrations of 12.5 and 25 µg/mL. DTA significantly enhanced vincristine-induced cytotoxicity in drug-resistant KBV200 cells, increased apoptosis, and inhibited P-glycoprotein (P-gp) function by enhancing accumulation and retention of the fluorescent P-gp substrate rhodamine 123, without altering P-gp expression levels [1]. Of the eight compounds tested, DTA was explicitly identified as the most effective MDR reversal agent [1].

Multidrug resistance reversal Cancer pharmacology P-glycoprotein inhibition

Glucocorticoid Receptor-Independent Mechanism

When the putative corticoid-like mechanism of dehydrotumulosic acid (DTA) and pachymic acid (PA) was investigated using the glucocorticoid receptor (GR) antagonist progesterone, a clear mechanistic divergence emerged. DTA's anti-edema activity was not affected by progesterone pre-treatment, indicating a GR-independent mechanism. In contrast, PA's activity was partially abolished by progesterone, suggesting GR involvement [1]. Further, DTA's activity was also unaffected by actinomycin D (an RNA transcription blocker) and cycloheximide (a protein synthesis inhibitor), while PA showed sensitivity to actinomycin D [1]. These data were generated in the same study using matched in vivo protocols.

Glucocorticoid receptor pharmacology Anti-inflammatory mechanism Progesterone antagonism

Phospholipase A2 Enzyme Inhibition

Dehydrotumulosic acid (DTA) inhibits phospholipase A2 (PLA2) from Naja naja venom with an IC₅₀ of 0.845 mM (845 µM), measured by a polarographic method monitoring oxygen consumption [1]. In the same study, pachymic acid was also active as a PLA2 inhibitor, but DTA exhibited greater inhibitory activity [1]. At a concentration of 1 mM, DTA achieved 58.6% inhibition of PLA2 enzyme activity [2]. Both compounds were isolated from the same hydroalcoholic extract of Poria cocos and tested under identical assay conditions, constituting a direct comparison [1].

Phospholipase A2 inhibition Anti-inflammatory mechanism Enzyme inhibition

Coxsackievirus Antiviral Activity

Dehydrotumulosic acid (DTA) demonstrated potent antiviral activity against multiple coxsackievirus serotypes (CVB1, CVB2, CVB3, CVA16, CVA6), reducing viral replication, mRNA, and protein synthesis in a dose-dependent manner without notable cytotoxicity [1]. Mechanistically, DTA binds and activates the glucocorticoid receptor (GR), suppressing MAPK/ERK signaling and proinflammatory cytokine production [1]. Compared to dexamethasone, a clinically used GR agonist, DTA's effects were more sustained, providing dual antiviral and anti-inflammatory benefits [1]. This sustained effect profile is attributed to DTA's distinct binding kinetics and downstream signaling modulation.

Antiviral activity Coxsackievirus Glucocorticoid receptor agonism

Dehydrotumulosic Acid Application Scenarios


Anti-Inflammatory Drug Discovery (GR-Independent)

DTA is the preferred compound when in vivo screening demands potent anti-inflammatory activity that is not mediated through the glucocorticoid receptor. Its 6.9-fold greater potency over pachymic acid in TPA-induced edema (ID₅₀ 0.68 vs. 4.7 nmol/ear) [1], combined with its mechanistic independence from GR signaling (activity not blocked by progesterone) [2], makes it uniquely suitable for programs seeking non-steroidal, GR-independent anti-inflammatory leads derived from natural triterpenoids. Researchers exploring PLA2-dependent inflammatory pathways benefit from DTA's well-characterized IC₅₀ of 0.845 mM against snake venom PLA2 [3].

Multidrug Resistance Reversal Research

For cancer pharmacology teams investigating MDR reversal strategies, DTA is the empirically validated top-performing compound within the Poria cocos triterpenoid family. Its demonstrated superiority over seven structural analogs in enhancing vincristine cytotoxicity against KBV200 drug-resistant cells, coupled with functional P-gp inhibition (rhodamine 123 accumulation enhancement) without altering P-gp expression [4], positions DTA as the reference compound for structure-activity relationship (SAR) studies of lanostane-type MDR modulators. This evidence directly impacts compound procurement for MDR reversal screening cascades.

Antiviral Research for Coxsackievirus Infections

DTA addresses a critical unmet need in coxsackievirus research, where no approved vaccines or antiviral therapies exist. Its demonstrated activity across multiple clinically relevant serotypes (CVB1, CVB2, CVB3, CVA16, CVA6) and its sustained antiviral plus anti-inflammatory dual action via GR agonism—superior in duration to dexamethasone [5]—makes DTA a compelling tool compound for host-targeted antiviral discovery programs. The availability of detailed mechanistic data (MAPK/ERK pathway suppression, cytokine modulation) supports its use in target validation and lead optimization workflows.

Poria cocos QC and Pharmacokinetic Reference Standard

DTA serves as a key analytical reference standard for HPLC-based quality control of Poria cocos herbal products and traditional Chinese medicine formulations such as GuiZhi-FuLing capsule and Ling-Gui-Zhu-Gan decoction [6]. Its distinct pharmacokinetic profile (Tmax 2 h; Cmax 10.4±1.4 µg/mL; AUC0t 29.5 µg·mL⁻¹·h⁻¹ in rat plasma) [7] differs from co-occurring triterpenoids tumulosic acid and polyporenic acid C, necessitating compound-specific quantification methods. Procurement of high-purity DTA (≥95% HPLC) is essential for validated bioanalytical method development and pharmacokinetic modeling in preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrotumulosic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.